molecular formula C14H13NO3 B14377994 Benzyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate CAS No. 89909-50-2

Benzyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B14377994
CAS No.: 89909-50-2
M. Wt: 243.26 g/mol
InChI Key: PDMKGAROQSFMPD-UHFFFAOYSA-N
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Description

Benzyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of a benzyl group, a formyl group, a methyl group, and a carboxylate ester group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-formyl-5-methyl-1H-pyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-carboxy-5-methyl-1H-pyrrole-2-carboxylate.

    Reduction: Benzyl 4-hydroxymethyl-5-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes and receptors, modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-formyl-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 5-position.

    Methyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate: Contains a methyl ester instead of a benzyl ester.

    Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate: Contains an ethyl ester instead of a benzyl ester.

Uniqueness

Benzyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyl ester group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

CAS No.

89909-50-2

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

benzyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H13NO3/c1-10-12(8-16)7-13(15-10)14(17)18-9-11-5-3-2-4-6-11/h2-8,15H,9H2,1H3

InChI Key

PDMKGAROQSFMPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1)C(=O)OCC2=CC=CC=C2)C=O

Origin of Product

United States

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